imidazol-1-yl(trimethyl)silane;pyridine imidazol-1-yl(trimethyl)silane;pyridine
Brand Name: Vulcanchem
CAS No.: 8077-35-8
VCID: VC3959752
InChI: InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H
SMILES: C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1
Molecular Formula: C11H17N3Si
Molecular Weight: 219.36 g/mol

imidazol-1-yl(trimethyl)silane;pyridine

CAS No.: 8077-35-8

Cat. No.: VC3959752

Molecular Formula: C11H17N3Si

Molecular Weight: 219.36 g/mol

* For research use only. Not for human or veterinary use.

imidazol-1-yl(trimethyl)silane;pyridine - 8077-35-8

Specification

CAS No. 8077-35-8
Molecular Formula C11H17N3Si
Molecular Weight 219.36 g/mol
IUPAC Name imidazol-1-yl(trimethyl)silane;pyridine
Standard InChI InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H
Standard InChI Key PFVKFOIOKNIZKY-UHFFFAOYSA-N
SMILES C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1
Canonical SMILES C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two distinct moieties:

  • Imidazol-1-yl(trimethyl)silane: A five-membered aromatic imidazole ring bonded to a trimethylsilyl (-Si(CH₃)₃) group at the N1 position.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, acting as a Lewis base.

The interaction between the electron-deficient silicon center and the basic pyridine nitrogen enhances stability and modulates reactivity . The canonical SMILES representation (C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1) confirms the connectivity, while the InChIKey (PFVKFOIOKNIZKY-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Physical Properties

PropertyValueSource
Molecular Weight219.36 g/mol
Density~0.956 g/cm³ (estimated)
Boiling Point93–94 °C (13 mmHg)
Melting Point-42 °C

The density and boiling point are extrapolated from analogous N-trimethylsilylimidazole derivatives due to limited direct data . Pyridine’s volatility (boiling point: 115 °C) likely contributes to the compound’s distillation behavior .

Synthesis and Reaction Mechanisms

Silylation of Imidazole

The trimethylsilyl group is introduced via nucleophilic substitution. Imidazole reacts with chlorotrimethylsilane (Me₃SiCl) in the presence of pyridine as a base:

Imidazole+Me3SiClPyridineImidazol-1-yl(trimethyl)silane+HCl\text{Imidazole} + \text{Me}_3\text{SiCl} \xrightarrow{\text{Pyridine}} \text{Imidazol-1-yl(trimethyl)silane} + \text{HCl}

Pyridine neutralizes HCl, driving the reaction to completion .

Halodifluoromethylation

In fluoroorganic chemistry, the compound serves as a precursor for difluoromethylated heterocycles. Treatment with CF₂Br₂ and tetrabutylammonium bromide in DMF yields N-bromodifluoromethyl imidazole derivatives :

Imidazol-1-yl(trimethyl)silane+CF2Br2DMFN-(bromodifluoromethyl)imidazole+Byproducts\text{Imidazol-1-yl(trimethyl)silane} + \text{CF}_2\text{Br}_2 \xrightarrow{\text{DMF}} \text{N-(bromodifluoromethyl)imidazole} + \text{Byproducts}

This method achieves >70% yield under optimized conditions .

Mechanistic Insights

The trimethylsilyl group acts as a protecting moiety, shielding the imidazole nitrogen during electrophilic substitutions. Pyridine facilitates deprotonation, enhancing silylation efficiency. In fluorination reactions, Me₃SiCl traps transient N-difluoromethyl anions, enabling isolation of stable intermediates like imidazol-1-yl-difluoromethyltrimethylsilane .

Applications in Organic Synthesis

Silylation Reagent

The compound derivatives silylate hydroxyl groups in alcohols, phenols, and carbohydrates, forming trimethylsilyl ethers. This protects sensitive functionalities during multi-step syntheses . For example, it converts glucose to its per-TMS derivative, enhancing volatility for gas chromatography.

Fluorinated Heterocycle Synthesis

Recent studies emphasize its utility in generating fluorinated pharmaceuticals. Reaction with tetrakis(dimethylamino)ethylene (TDAE) produces difluoromethyl anions, which trap electrophiles like benzaldehyde:

Imidazol-1-yl(trimethyl)silaneTDAEN-difluoromethyl anionPhCHO1(1,1difluoro2phenyl2trimethylsiloxyethyl)imidazole\text{Imidazol-1-yl(trimethyl)silane} \xrightarrow{\text{TDAE}} \text{N-difluoromethyl anion} \xrightarrow{\text{PhCHO}} 1-(1,1-\text{difluoro}-2-\text{phenyl}-2-\text{trimethylsiloxyethyl})-\text{imidazole}

This methodology synthesizes COX-2 inhibitors and antifungal agents .

Organometallic Catalysis

The pyridine moiety coordinates transition metals (e.g., Pd, Ni), stabilizing catalysts in cross-coupling reactions. For instance, Suzuki-Miyaura couplings using Pd/imidazol-1-yl(trimethyl)silane;pyridine complexes show 85–90% yield in aryl-aryl bond formation.

HazardGHS CodePrecautionary Measures
FlammabilityGHS02Store away from ignition sources
Acute ToxicityGHS07Use fume hood; avoid inhalation

The compound’s flammability (flash point: 80.5±18.7 °C) and pyridine’s toxicity necessitate strict safety protocols .

Environmental Impact

No ecotoxicity data are available, but its persistence in aquatic systems is predicted due to the stable Si-C bond. Incineration with alkaline scrubbers is recommended for disposal .

Future Research Directions

  • Pharmaceutical Applications: Expanding the synthesis of 18F-labeled PET tracers via fluorodemethylation .

  • Materials Science: Developing silicon-based polymers with imidazole-pyridine ligands for gas separation membranes.

  • Green Chemistry: Replacing DMF with ionic liquids to improve reaction sustainability .

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